3-[(5-cyclopropylpyridin-3-yl)methyl]-1-(2-phenylethyl)urea
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Overview
Description
3-[(5-cyclopropylpyridin-3-yl)methyl]-1-(2-phenylethyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure comprising a cyclopropyl-substituted pyridine ring, a phenylethyl group, and a urea moiety. Its distinct chemical configuration makes it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-cyclopropylpyridin-3-yl)methyl]-1-(2-phenylethyl)urea typically involves multi-step organic reactions. One common approach starts with the preparation of the 5-cyclopropylpyridine intermediate, which is then subjected to a series of reactions to introduce the methyl and phenylethyl groups. The final step involves the formation of the urea moiety through a reaction with an appropriate isocyanate or carbamate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods often incorporate advanced purification techniques like chromatography and crystallization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-[(5-cyclopropylpyridin-3-yl)methyl]-1-(2-phenylethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or phenylethyl moieties are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
3-[(5-cyclopropylpyridin-3-yl)methyl]-1-(2-phenylethyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(5-cyclopropylpyridin-3-yl)methyl]-1-(2-phenylethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 3-[(5-cyclopropylpyridin-3-yl)methyl]-1-(2-phenylethyl)carbamate
- 3-[(5-cyclopropylpyridin-3-yl)methyl]-1-(2-phenylethyl)thiourea
- 3-[(5-cyclopropylpyridin-3-yl)methyl]-1-(2-phenylethyl)amide
Uniqueness
3-[(5-cyclopropylpyridin-3-yl)methyl]-1-(2-phenylethyl)urea stands out due to its specific combination of a cyclopropyl-substituted pyridine ring and a phenylethyl group linked through a urea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[(5-cyclopropylpyridin-3-yl)methyl]-3-(2-phenylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c22-18(20-9-8-14-4-2-1-3-5-14)21-12-15-10-17(13-19-11-15)16-6-7-16/h1-5,10-11,13,16H,6-9,12H2,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLHXWKOECDODM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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